3-(Benzyloxy)pyridine-4-carbonitrile

概要

説明

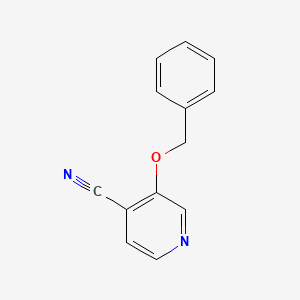

3-(Benzyloxy)pyridine-4-carbonitrile is an organic compound with the molecular formula C13H10N2O. It is a derivative of pyridine, featuring a benzyloxy group at the third position and a carbonitrile group at the fourth position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyridine-4-carbonitrile typically involves the reaction of benzyl alcohol with pyridine derivatives. One common method includes the treatment of benzyl alcohol with sodium hydride in dimethylformamide (DMF) at low temperatures, followed by the addition of a pyridine derivative . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

Types of Reactions: 3-(Benzyloxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

3-(Benzyloxy)pyridine-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(Benzyloxy)pyridine-4-carbonitrile involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

- 3-(Benzyloxy)pyridine-2-carbonitrile

- 3-(Benzyloxy)pyridine-5-carbonitrile

- 4-(Benzyloxy)pyridine-3-carbonitrile

Comparison: 3-(Benzyloxy)pyridine-4-carbonitrile is unique due to the specific positioning of the benzyloxy and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

生物活性

3-(Benzyloxy)pyridine-4-carbonitrile (C13H10N2O), a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzyloxy group at the third position and a carbonitrile group at the fourth position of the pyridine ring, which significantly influences its chemical reactivity and biological properties.

This compound is synthesized through various methods, commonly involving the reaction of benzyl alcohol with pyridine derivatives. One effective synthetic route involves treating benzyl alcohol with sodium hydride in dimethylformamide (DMF), followed by the addition of a pyridine derivative. The overall reaction can be summarized as follows:

- Stage 1 : Benzyl alcohol reacts with sodium hydride in DMF at low temperatures.

- Stage 2 : The resulting mixture is treated with a pyridine derivative, leading to the formation of this compound.

The yield from this synthesis can reach up to 84% under optimized conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL against clinical strains of Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.

- The compound demonstrated bactericidal effects comparable to traditional antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

The precise mechanisms remain an area of active research, but initial findings are promising.

The biological activity of this compound can be attributed to its structural features:

- The benzyloxy group facilitates hydrogen bonding and hydrophobic interactions with biological targets.

- The carbonitrile group acts as an electron-withdrawing entity, enhancing the reactivity of the pyridine ring towards nucleophiles.

These interactions may modulate enzyme activity and receptor binding, contributing to the compound's diverse biological effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)pyridine-2-carbonitrile | Structure | Moderate antimicrobial activity |

| 3-(Benzyloxy)pyridine-5-carbonitrile | Structure | Limited anticancer effects |

| 4-(Benzyloxy)pyridine-3-carbonitrile | Structure | Potential antifungal activity |

This table illustrates how variations in substitution patterns on the pyridine ring can lead to differing biological activities, emphasizing the importance of structural modifications in drug design .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against resistant bacterial strains, revealing that it outperformed several conventional antibiotics in terms of MIC values.

- Cell Culture Studies : Investigations into its anticancer properties showed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines.

- Mechanistic Insights : Research employing molecular docking simulations has provided insights into how this compound interacts with target enzymes involved in bacterial DNA replication and cancer cell proliferation.

These findings collectively highlight the potential of this compound as a lead compound for further development into therapeutic agents against infectious diseases and cancer .

特性

IUPAC Name |

3-phenylmethoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUBCWYZPDVCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。